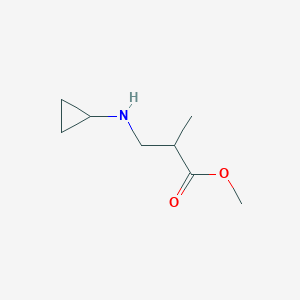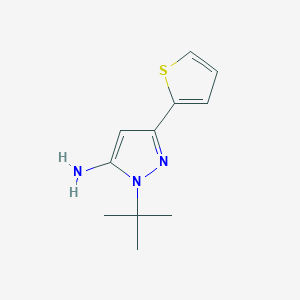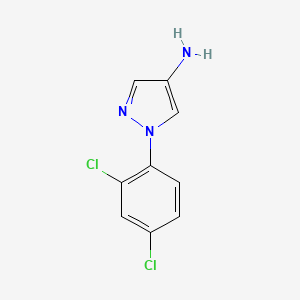![molecular formula C12H25N3O B1438793 3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea CAS No. 1156126-27-0](/img/structure/B1438793.png)
3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea
Overview
Description
“3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea” is a chemical compound with the CAS Number: 1156126-27-0 . It has a molecular weight of 227.35 . The IUPAC name for this compound is N-(tert-butyl)-N’-[1-(3-piperidinyl)ethyl]urea .
Molecular Structure Analysis
The InChI code for “3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea” is 1S/C12H25N3O/c1-9(10-6-5-7-13-8-10)14-11(16)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H2,14,15,16) .Physical And Chemical Properties Analysis
“3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea and similar compounds are involved in the synthesis of various bioactive molecules. For example, the synthesis of 1,3-disubstituted ureas possessing a piperidyl moiety has been studied for their potential as inhibitors of human and murine soluble epoxide hydrolase (sEH) (Rose et al., 2010). Additionally, this chemical has been used in the preparation of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which serves as a cyclic amino acid ester (Moriguchi et al., 2014).
Potential in Medicinal Chemistry
- Compounds similar to 3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea have been studied for their potential in medicinal applications. For example, a study investigated the antiarrhythmic and hypotensive properties of certain 1,3-disubstituted ureas, revealing significant biological activity (Chalina et al., 1998). Another example is the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib (Kong et al., 2016).
Structural and Molecular Studies
- Research on 3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea also includes structural and molecular studies to understand its properties better. For instance, NMR and quantum chemical studies have been conducted on similar urea derivatives to explore their complexation and molecular interactions (Ośmiałowski et al., 2013). Such studies are crucial for developing new pharmaceuticals and understanding molecular interactions.
Application in Organic Synthesis
- This compound and its derivatives find applications in organic synthesis as well. For example, the efficient synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, used in the synthesis of nociceptin antagonists, demonstrates the utility of these compounds in preparing complex molecular structures (Jona et al., 2009).
properties
IUPAC Name |
1-tert-butyl-3-(1-piperidin-3-ylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(10-6-5-7-13-8-10)14-11(16)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHRRRMGYZFWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)




![2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1438725.png)
![3-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1438727.png)
![2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1438728.png)


